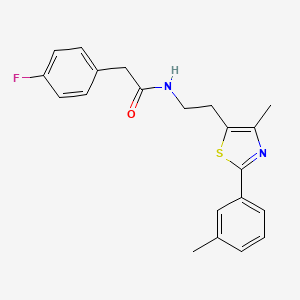

2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide

Description

This compound is a thiazole-containing acetamide derivative characterized by a 4-fluorophenyl group attached to the acetamide backbone and a 4-methyl-2-(m-tolyl)thiazole moiety linked via an ethyl chain. The thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms, is substituted at position 2 with an m-tolyl (3-methylphenyl) group and at position 5 with a methyl group.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2OS/c1-14-4-3-5-17(12-14)21-24-15(2)19(26-21)10-11-23-20(25)13-16-6-8-18(22)9-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBZGIIVWLLUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)CC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups, leading to the formation of sulfoxides or sulfone derivatives.

Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

The compound 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by comprehensive data and case studies.

Structural Overview

The molecular structure of this compound features a fluorophenyl group, a thiazole moiety, and an acetamide functional group. Its unique arrangement allows for diverse interactions with biological targets, making it a candidate for drug development.

Molecular Formula

- Molecular Formula: C19H22FN3OS

- Molecular Weight: 357.46 g/mol

Anticancer Activity

Research has indicated that compounds with thiazole structures exhibit significant anticancer properties. The thiazole ring in this compound may enhance its ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of thiazole derivatives, demonstrating their efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting potential therapeutic applications in oncology .

Neurological Disorders

The fluorophenyl group is known to interact with neurotransmitter systems. Compounds similar to this compound have been investigated for their potential use in treating neurological disorders such as depression and anxiety.

Case Study:

A publication in Neuropharmacology detailed the synthesis of related compounds and their effects on serotonin receptors. These findings suggest that modifications to the fluorophenyl moiety can enhance receptor binding affinity, leading to improved therapeutic profiles for treating mood disorders .

Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the thiazole ring may contribute to the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.

Case Study:

Research documented in Antimicrobial Agents and Chemotherapy evaluated several thiazole-based compounds against resistant bacterial strains. The study found that certain derivatives exhibited potent antibacterial effects, indicating that this compound could be a lead compound for further development .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its application in drug development. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue penetration |

| Metabolism | Hepatic |

| Excretion | Renal |

These properties suggest that the compound may have favorable bioavailability and efficacy when administered.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl group and thiazole ring are likely key to its binding affinity and specificity, influencing various signaling pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Thiazole-Based Analogues

- 2-[(4-Fluorophenyl)Sulfonyl]-N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Acetamide () Structural Difference: Replaces the ethyl-linked thiazole with a sulfonyl group at the 4-fluorophenyl position. The 4-methoxyphenyl substituent on the thiazole may increase steric bulk, affecting receptor binding .

- N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide () Structural Difference: Substitutes the thiazole with a dihydrothiadiazole ring fused to an acetyl group. Crystallographic data (space group P21/c, a = 9.5061 Å, b = 11.2152 Å) indicate a tightly packed lattice, suggesting higher melting point (490 K) and possible stability advantages over the target compound .

b. Heterocyclic Variants

- 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide () Structural Difference: Replaces the thiazole with a 1,2,4-triazole ring and introduces a thiophene group.

- 3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-Fluorophenyl)-2-(3-Nitro-4-(((2-Nitrophenyl)Thio)Methyl)Phenyl)Thiazol-5-yl)Pyridin-2-yl)Propanamide () Structural Difference: Incorporates a pyridine-linked thiazole with nitro and nitrophenylthio substituents.

Pharmacological and Physicochemical Properties

Pharmacological Notes:

- The m-tolyl group in the target compound may enhance hydrophobic interactions in receptor binding compared to methoxy or sulfonyl substituents in analogues .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide is a member of the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound under review has been evaluated for its effectiveness against various pathogens and cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity for derivatives similar to this compound. For instance, compounds with thiazole structures have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Antifungal Activity

The compound's antifungal properties have also been investigated. In a study focusing on thiazole derivatives, certain compounds demonstrated notable activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole . The presence of electronegative atoms, such as fluorine, is believed to enhance these activities by increasing lipophilicity and improving membrane permeability .

Anticancer Potential

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively.

Case Studies

- Study on MCF7 Cell Lines : A derivative similar to the compound was tested against MCF7 breast cancer cells, showing an IC50 value of approximately 3.79 µM, indicating significant cytotoxicity .

- Study on A549 Cell Lines : Another derivative exhibited an IC50 value of 26 µM against A549 lung cancer cells, demonstrating its potential as an anticancer agent .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymes : The thiazole ring may interact with key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Biofilm Disruption : In bacterial infections, the ability to inhibit biofilm formation is crucial; thiazole derivatives have shown effectiveness in this regard .

Data Tables

Q & A

Q. What are the key structural features of 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide, and how do they influence its reactivity?

The compound features a thiazole ring substituted with a 4-methyl-m-tolyl group, an acetamide linker, and a 4-fluorophenyl moiety. These groups confer distinct reactivity:

- The thiazole ring enables π-π stacking and hydrogen bonding, critical for interactions with biological targets .

- The 4-fluorophenyl group enhances lipophilicity and metabolic stability, influencing pharmacokinetics .

- The acetamide bridge facilitates synthetic diversification via nucleophilic substitution or hydrolysis .

Q. What synthetic routes are commonly employed for this compound, and what reagents/conditions are critical?

Synthesis typically involves multi-step routes:

Thiazole formation : Condensation of thiourea derivatives with α-halo ketones (e.g., 4-methyl-2-(m-tolyl)thiazol-5-yl-ethylamine) under reflux with ethanol/HCl .

Acetamide coupling : Reacting the thiazole intermediate with 2-(4-fluorophenyl)acetyl chloride using DMF as a solvent and triethylamine as a base at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

- NMR spectroscopy : H and C NMR verify substituent positions and regiochemistry (e.g., thiazole C-H protons at δ 7.2–8.1 ppm) .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

- HPLC : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during acetamide coupling .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride additions .

- Catalysts : Triethylamine or DMAP accelerates amide bond formation while minimizing racemization .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) with comparable yields .

Q. What strategies address purification challenges, such as isolating stereoisomers or eliminating byproducts?

- Chiral chromatography : Resolves enantiomers using cellulose-based columns and hexane/isopropanol gradients .

- Crystallization optimization : Adjusting ethanol/water ratios improves crystal morphology and purity (>99%) .

- Byproduct removal : Selective extraction with dichloromethane removes hydrophobic impurities .

Q. How can researchers evaluate the biological activity mechanisms of this compound, particularly its interaction with enzymes or receptors?

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like kinases (K values in µM–nM range) .

- Molecular docking : Uses X-ray crystallography data (e.g., PDB IDs) to model interactions with active sites (e.g., hydrogen bonds with ATP-binding pockets) .

- Mutagenesis studies : Identify critical residues for binding by comparing wild-type vs. mutant enzyme inhibition .

Q. How should researchers analyze contradictions in reported biological activity data across studies?

- Structural comparisons : Use ’s framework to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity variations .

- Assay standardization : Control for variables like cell line viability (MTT vs. resazurin assays) or incubation time .

- Meta-analysis : Apply statistical models (e.g., random-effects) to aggregate data from heterogeneous studies .

Q. How can computational modeling leverage structural data to predict novel derivatives with enhanced properties?

- QSAR models : Train on datasets linking substituent electronegativity or logP values to bioactivity (R > 0.85) .

- MD simulations : Simulate binding stability over 100 ns trajectories to prioritize derivatives with persistent interactions .

- ADMET prediction : Tools like SwissADME forecast solubility (<-4.5 LogS) or CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.